molecular formula C20H22N4O7 B15013314 (3E)-N-(4-methoxy-2-nitrophenyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide

(3E)-N-(4-methoxy-2-nitrophenyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide

Cat. No.: B15013314
M. Wt: 430.4 g/mol
InChI Key: ZDXZWXVIUMWCGY-LPYMAVHISA-N
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Description

(3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then subjected to a series of reactions, including acylation and condensation, to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation may produce a nitroso compound.

Scientific Research Applications

(3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O7

Molecular Weight

430.4 g/mol

IUPAC Name

(3E)-N-(4-methoxy-2-nitrophenyl)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C20H22N4O7/c1-13(22-23-20(26)12-31-15-6-4-14(29-2)5-7-15)10-19(25)21-17-9-8-16(30-3)11-18(17)24(27)28/h4-9,11H,10,12H2,1-3H3,(H,21,25)(H,23,26)/b22-13+

InChI Key

ZDXZWXVIUMWCGY-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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